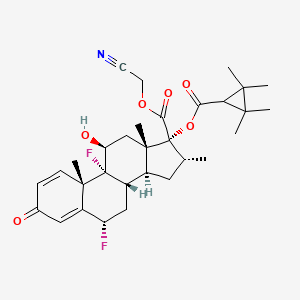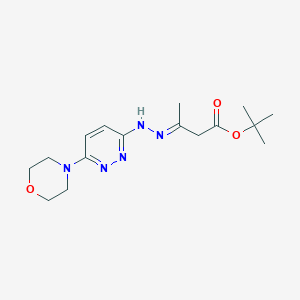
イソバレルアミド
説明
イソバレルアミドは、化学式C5H11NO を持つ有機化合物です。イソ吉草酸のアミド誘導体であり、無色の固体として存在します。この化合物は、バレリアン根に自然に存在し、人間において軽度の抗不安作用と鎮静作用があることで知られています .
2. 製法
合成経路と反応条件: イソバレルアミドは、適切な条件下でイソ吉草酸とアンモニアまたはアミンを反応させることで合成できます。反応は通常、脱水剤の存在下でイソ吉草酸をアンモニアガスまたはアミンと加熱することで、アミド結合の形成を促進します .
工業的生産方法: 工業的な設定では、イソバレルアミドはイソバレロニトリルの触媒的接触水素化によって製造されます。このプロセスには、パラジウムや白金などの金属触媒を使用し、高圧と高温でニトリル基をアミド基に変換します .
反応の種類:
酸化: イソバレルアミドは、酸化反応によってイソ吉草酸を生成することができます。
還元: 特定の条件下でイソ吉草アルコールに還元することができます。
置換: イソバレルアミドは、アミド基が他の官能基に置き換わる置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンや酸など、さまざまな試薬を置換反応に使用できます。
生成される主な生成物:
酸化: イソ吉草酸。
還元: イソ吉草アルコール。
4. 科学研究への応用
イソバレルアミドは、科学研究でいくつかの用途があります。
化学: さまざまな有機化合物の合成における前駆体として使用されます。
生物学: イソバレルアミドは、中枢神経系、特にその抗不安作用と鎮静作用への影響について研究されています。
医学: 不安、てんかん、およびその他の中枢神経系の障害の治療における潜在的な治療用途があります。
科学的研究の応用
Isovaleramide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Isovaleramide is studied for its effects on the central nervous system, particularly its anxiolytic and sedative properties.
Medicine: It has potential therapeutic applications in the treatment of anxiety, epilepsy, and other central nervous system disorders.
Industry: Isovaleramide is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
作用機序
イソバレルアミドは、イソ吉草酸と同様にGABA A受容体の正の異種受容体モジュレーターとして作用します。このモジュレーションは、GABAの抑制効果を高め、抗不安作用と鎮静作用をもたらします。また、肝臓アルコール脱水素酵素を阻害し、全体的な薬理学的特性に貢献しています .
類似化合物:
イソ吉草酸: 類似の構造を持っていますが、官能基が異なります。
バルノクタミド: 構造的に類似していますが、物理化学的および薬理学的特性が異なります。
バルプロ酸: 抗けいれん作用を持つ別の化合物ですが、作用機序が異なります。
独自性: イソバレルアミドは、GABA A受容体の特異的なモジュレーションと、有意な細胞毒性または中枢神経系の刺激なしに、軽度の抗不安作用と鎮静作用を示すという点で独特です .
生化学分析
Biochemical Properties
Isovaleramide has been shown to be non-cytotoxic and does not act as a CNS stimulant . It inhibits the liver alcohol dehydrogenases . It is a positive allosteric modulator of the GABA A receptor, similarly to isovaleric acid .
Cellular Effects
In humans, Isovaleramide acts as a mild anxiolytic at lower doses and as a mild sedative at higher dosages . It has been shown to be non-cytotoxic and does not act as a CNS stimulant .
Molecular Mechanism
Isovaleramide exerts its effects at the molecular level through its interaction with the GABA A receptor . It acts as a positive allosteric modulator of this receptor, similarly to isovaleric acid .
準備方法
Synthetic Routes and Reaction Conditions: Isovaleramide can be synthesized through the reaction of isovaleric acid with ammonia or an amine under appropriate conditions. The reaction typically involves heating the isovaleric acid with ammonia gas or an amine in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, isovaleramide is produced by the catalytic hydrogenation of isovaleronitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to convert the nitrile group to an amide group .
Types of Reactions:
Oxidation: Isovaleramide can undergo oxidation reactions to form isovaleric acid.
Reduction: It can be reduced to isovaleric alcohol under specific conditions.
Substitution: Isovaleramide can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed:
Oxidation: Isovaleric acid.
Reduction: Isovaleric alcohol.
Substitution: Depending on the reagent, various substituted derivatives of isovaleramide.
類似化合物との比較
Isovaleric acid: Shares a similar structure but differs in its functional group.
Valnoctamide: Although structurally similar, it has different physicochemical and pharmacological properties.
Valproic acid: Another compound with anticonvulsant properties but with a different mechanism of action.
Uniqueness: Isovaleramide is unique due to its specific modulation of the GABA A receptor and its mild anxiolytic and sedative effects without significant cytotoxicity or central nervous system stimulation .
特性
IUPAC Name |
3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANOUVWGPVYVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060249 | |
| Record name | Butanamide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-46-8 | |
| Record name | 3-Methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleramide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOVALERAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ISOVALERAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVALERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CP4KB634M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)





![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)



![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)

